molecular formula C22H31NO5S B1674543 Latrunculin a CAS No. 76343-93-6

Latrunculin a

Katalognummer B1674543
CAS-Nummer: 76343-93-6
Molekulargewicht: 421.6 g/mol
InChI-Schlüssel: DDVBPZROPPMBLW-IZGXTMSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Latrunculin A is a bioactive 2-thiazolidinone macrolide derived from the red sea sponge Latrunculia magnifica . It binds actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .


Synthesis Analysis

The total synthesis of Latrunculin A has been reported in several studies . For instance, a concise and practical synthesis of Latrunculin A by ring-closing enyne-yne metathesis has been described .


Molecular Structure Analysis

Latrunculin A and actin form a crystalline structure with orthorhombic space group P2 1 2 1 2 1 and diffraction to 3.10 Å . The molecular formula of Latrunculin A is C22H31NO5S .


Chemical Reactions Analysis

Latrunculin A binds ATP-actin monomers with a higher affinity (K d = 0.1 μM) than ADP-P i -actin (K d = 0.4 μM) or ADP-actin (K d = 4.7 μM) . It also slowly severs filaments and increases the depolymerization rate at both ends of filaments freshly assembled from ATP-actin to the rates of ADP-actin .


Physical And Chemical Properties Analysis

Latrunculin A is a 2-thiazolidinone macrolide . Its molecular weight is 421.552 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Actin Cytoskeleton Disruption

Latrunculin A is extensively used to disrupt the actin cytoskeleton in various cell types. It binds to monomeric actin, leading to the disassembly of actin filaments. This property has been utilized in studies to understand actin dynamics and its role in cellular processes. For instance, in cultured bovine aortic endothelial cells, Latrunculin A induces changes in cell shape and disrupts cell junctions and the cytoskeleton (Peterson et al., 1999).

2. Structural Analysis of Actin

The ability of Latrunculin A to bind actin monomers has facilitated detailed structural analysis of actin. Studies have shown that Latrunculin A alters the actin-monomer subunit interface, preventing polymerization. This has provided insights into the allosteric properties of actin and its interactions with other molecules (Morton et al., 2000).

3. Inhibition of Actin Polymerization

Research has demonstrated that Latrunculin A effectively inhibits actin polymerization. This effect is consistent with the formation of a 1:1 molar complex between Latrunculin A and G-actin. Such studies provide valuable data on the drug's impact on cultured cells and its potential use in further understanding the polymerization process of pure actin in vitro (Coué et al., 1987).

4. Influence on Cell Morphology and Adhesions

Latrunculin A has been used to study its effects on cell morphology and actin-associated adhesions. For instance, it has been shown to induce significant changes in the morphology of human trabecular meshwork cells, affecting their cytoskeleton and cellular adhesions. This provides insights into the molecular mechanisms underlying changes in cell shape and adhesion in response to cytoskeletal disruptions (Cai et al., 2000).

5. Role in Cellular Processes and Development

Latrunculin A's impact on actin dynamics offers a tool to study various cellular processes and development. For example, it has been used to understand the role of actin filaments in yeast cell polarity and turnover, revealing the rapid assembly and disassembly of actin in vivo and its importance in cell polarity maintenance (Ayscough et al., 1997).

Safety And Hazards

Latrunculin A should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It is also being investigated for the treatment of cancer . In addition, it has been used in research to direct pancreatic differentiation of human pluripotent stem cells .

Eigenschaften

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latrunculin a

CAS RN

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin a
Reactant of Route 2
Latrunculin a
Reactant of Route 3
Latrunculin a
Reactant of Route 4
Latrunculin a
Reactant of Route 5
Latrunculin a
Reactant of Route 6
Latrunculin a

Citations

For This Compound
13,100
Citations
M Coué, SL Brenner, I Spector, ED Korn - FEBS letters, 1987 - Elsevier
… To determine if the effects of latrunculin on cells can be attributed to a direct interaction with actin, we investigated the effects of latrunculin A on the polymerization of pure actin in vitro, …
Number of citations: 994 www.sciencedirect.com
EG Yarmola, T Somasundaram, TA Boring… - Journal of Biological …, 2000 - ASBMB
… of latrunculin A and actin, we examined whether latrunculin A affected the interaction of actin with other actin-monomer-binding proteins. To our surprise, latrunculin A inhibited binding …
Number of citations: 350 www.jbc.org
KR Ayscough, J Stryker, N Pokala, M Sanders… - The Journal of cell …, 1997 - rupress.org
… We report that the actin assembly inhibitor latrunculin-A (LAT-A) causes complete disruption of the yeast actin cytoskeleton within 2–5 min, suggesting that although yeast are nonmotile, …
Number of citations: 885 rupress.org
NK Gulavita, SP Gunasekera… - Journal of Natural …, 1992 - ACS Publications
… Latrunculin A has also been reported from nudibranchs: Chromodoris elizabethina(8), Glossidoris quadricolor (9), Chromodoris williani (6), Chromodoris sp. (6), and Chromodoris …
Number of citations: 41 pubs.acs.org
I Fujiwara, ME Zweifel, N Courtemanche, TD Pollard - Current Biology, 2018 - cell.com
… We investigated how Latrunculin A (LatA) affects the elongation and depolymerization of muscle actin filaments by total internal reflection fluorescence (TIRF) microscopy using actin …
Number of citations: 108 www.cell.com
A Fürstner, D De Souza, L Turet… - … A European Journal, 2007 - Wiley Online Library
… 3, as well as the even more potent actin binder latrunculin A (1) in excellent overall yields. Because … Since latrunculin A and B had previously been converted into latrunculin S, C and M, …
Y Kashman, A Groweiss, U Shmueli - Tetrahedron Letters, 1980 - Elsevier
… (lb] of latrunculin-A, … and obtain three pure toxins which were named LatrunculinA @a), … analysis was performed on mrsthylated latrunculin-A, …
Number of citations: 228 www.sciencedirect.com
J Wang, JM Sanger, JW Sanger - Cell motility and the …, 2005 - Wiley Online Library
… To test models of myofibrillogenesis, we focused in this study on the actin filaments using the monomer actinbinding agent, Latrunculin-A (Lat-A). Latrunculin-A is a monomeric actin-…
Number of citations: 64 onlinelibrary.wiley.com
PL Kaufman, S Cai, X Lui, A Glasser, T Volberg, M Filla… - Mol Vis, 2000 - weizmann.ac.il
… Purpose: Determine the effects of the actin cytoskeleton disrupting compound latrunculin-A (LAT-A) on morphology, cytoskeleton, and cellular adhesions of cultured human trabecular …
Number of citations: 69 www.weizmann.ac.il
D Lim, K Lange, L Santella - The FASEB journal, 2002 - Wiley Online Library
… Here we show that actin depolymerization by latrunculin A (LAT-A), which is more effective than cytochalasin B (15), induces an intracellular Ca2 mobilization that initiates at a …
Number of citations: 61 faseb.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.